5-amino-3-methyl-2H-pyrrole-4-carbonitrile
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Overview
Description
5-amino-3-methyl-2H-pyrrole-4-carbonitrile is a heterocyclic compound that contains a pyrrole ring substituted with an amino group, a methyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-methyl-2H-pyrrole-4-carbonitrile typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable precursor, such as a 3-amino-2-methylacrylonitrile, in the presence of a catalyst. The reaction conditions often include the use of a solvent like ethanol and a base such as sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
5-amino-3-methyl-2H-pyrrole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-pyrrole derivatives, while substitution reactions can produce a variety of substituted pyrroles .
Scientific Research Applications
5-amino-3-methyl-2H-pyrrole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential use in drug discovery, particularly for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-amino-3-methyl-2H-pyrrole-4-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
5-amino-1H-pyrazole-4-carbonitrile: Similar in structure but contains a pyrazole ring instead of a pyrrole ring.
2-amino-4H-pyran-3-carbonitrile: Contains a pyran ring and has different chemical properties and applications.
Uniqueness
5-amino-3-methyl-2H-pyrrole-4-carbonitrile is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C6H7N3 |
---|---|
Molecular Weight |
121.14 g/mol |
IUPAC Name |
5-amino-3-methyl-2H-pyrrole-4-carbonitrile |
InChI |
InChI=1S/C6H7N3/c1-4-3-9-6(8)5(4)2-7/h3H2,1H3,(H2,8,9) |
InChI Key |
ZRPGLFOVMSSXQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC1)N)C#N |
Origin of Product |
United States |
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